N,2-Diphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

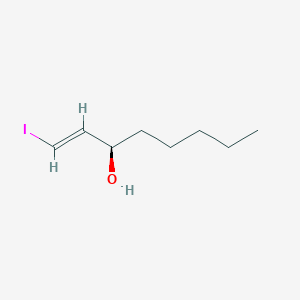

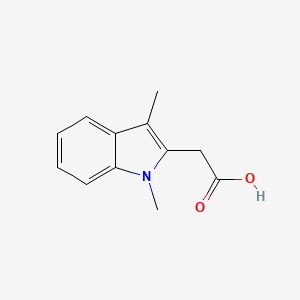

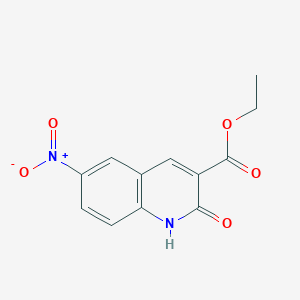

N,2-Diphenylalanine is an unnatural amino acid that has garnered significant interest in recent years. It is structurally similar to the amino acids alanine and phenylalanine. This compound is known for its ability to form pseudopeptide analogues, which can inhibit certain enzymes . The molecular formula of this compound is C15H15NO2, and it has a molar mass of 241.29 g/mol .

Mechanism of Action

- N,2-Diphenylalanine (Diphenylalanine) is an essential aromatic amino acid that serves as a precursor for various important molecules, including melanin, dopamine, noradrenaline (norepinephrine), and thyroxine .

- Diphenylalanine can self-assemble into nanostructures due to its unique peptide motif. These structures have been explored for various applications, including drug delivery and tissue engineering .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

N,2-Diphenylalanine plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including peptides and proteins, and can self-assemble into highly ordered supramolecular architectures . The nature of these interactions is primarily driven by the unique structure of this compound, which allows it to form stable bonds with other molecules.

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its ability to form nanostructures. For instance, diphenylalanine-based peptide nanomaterials have been used in the fabrication of nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids .

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its ability to self-assemble into ordered nanostructures. This self-assembly is facilitated by hydrogen bonding between the NH₂ and COOH groups. This unique property allows this compound to interact with other biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, temperature-dependent Raman spectra in self-assembled diphenylalanine microtubes grown from the solution have shown anomalous temperature behavior . This includes a structural phase transition at 398 K, which is associated with the release of water molecules from nanochannels .

Metabolic Pathways

It is known that diphenylalanine is a key component in the formation of peptide nanotubes

Transport and Distribution

This compound is known to self-assemble into nanostructures, which can be transported and distributed within cells and tissues . The transport and distribution of this compound are likely facilitated by its ability to form stable bonds with other molecules.

Subcellular Localization

The subcellular localization of this compound is largely dependent on its ability to form nanostructures. These nanostructures can be localized in various compartments or organelles within the cell, depending on their specific functions

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Diphenylalanine can be synthesized through various methods. One common approach involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid . Another method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection, which allows for the preparation of hydrogels under physiological conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection and deprotection of functional groups, purification through crystallization or chromatography, and rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N,2-Diphenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N,2-Diphenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,2-Diphenylalanine is unique due to its structural properties and self-assembly capabilities. Similar compounds include:

Alanine: A simple amino acid that lacks the aromatic rings present in this compound.

Phenylalanine: An aromatic amino acid that shares structural similarities but does not form the same nanostructures.

Diphenylalanine: A dipeptide composed of two phenylalanine molecules, known for its self-assembly into nanotubes and other nanostructures.

This compound stands out due to its ability to form pseudopeptide analogues and its diverse applications in various fields of research and industry.

Properties

CAS No. |

2825-64-1 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(2R)-2-anilino-2-phenylpropanoic acid |

InChI |

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1 |

InChI Key |

AAEHCOPCHOUPLL-OAHLLOKOSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.